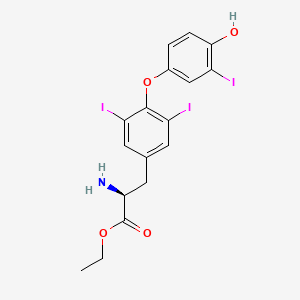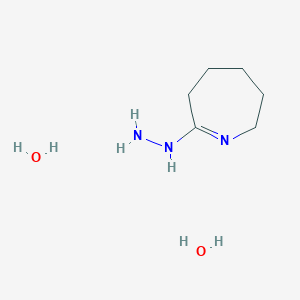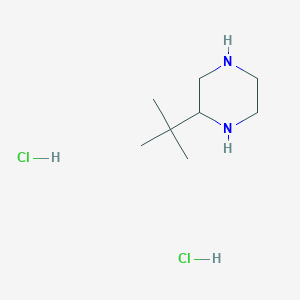
2-(tert-Butyl)piperazine dihydrochloride
Vue d'ensemble
Description
“2-(tert-Butyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It is also known as TBPH. The compound has been gaining significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(tert-Butyl)piperazine dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(tert-Butyl)piperazine dihydrochloride” is represented by the linear formula C8H20Cl2N2 . The compound has a molecular weight of 215.17 .Physical And Chemical Properties Analysis
“2-(tert-Butyl)piperazine dihydrochloride” is a solid compound . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis of Piperazine Derivatives
2-(tert-Butyl)piperazine dihydrochloride: is utilized in the synthesis of various piperazine derivatives. These derivatives are significant due to their wide range of biological and pharmaceutical activities . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, and the Ugi reaction .
Drug Development
The piperazine moiety is a common feature in many drugs, such as trimetazidine and ranolazine, due to its biological activity 2-(tert-Butyl)piperazine dihydrochloride can be employed in the development of new pharmaceuticals, particularly in the creation of chiral piperazines which are important in drug synthesis .
C–H Functionalization
Recent advances in the field of medicinal chemistry have highlighted the importance of C–H functionalization of piperazine rings 2-(tert-Butyl)piperazine dihydrochloride can be used in this context to create more diverse piperazine structures, which is crucial since most piperazine-containing drugs have substituents only at the nitrogen positions .
Antibacterial Agents
Research has indicated that piperazine derivatives can be effective against Gram-positive pathogens . As such, 2-(tert-Butyl)piperazine dihydrochloride may be researched for its potential use in developing new antibacterial agents.
Photocatalytic Synthesis
The compound is also relevant in photocatalytic synthesis methods, which are part of the broader field of green chemistry . This approach is environmentally friendly and can lead to the development of novel piperazine-based compounds with potential applications in various fields.
Solid-Phase Synthesis
2-(tert-Butyl)piperazine dihydrochloride: can be used in solid-phase synthesis, a method that allows for the rapid assembly of compound libraries, which is particularly useful in drug discovery and material science .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, to which this compound belongs, have a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets, but the specific interactions of this compound need further investigation .
Propriétés
IUPAC Name |
2-tert-butylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVAHPAJPGKVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725482 | |
| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)piperazine dihydrochloride | |
CAS RN |
1159812-65-3 | |
| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



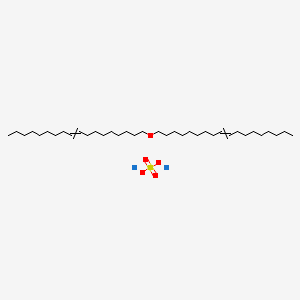

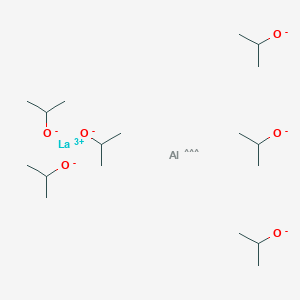


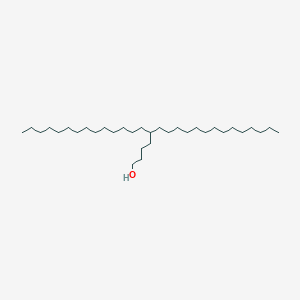

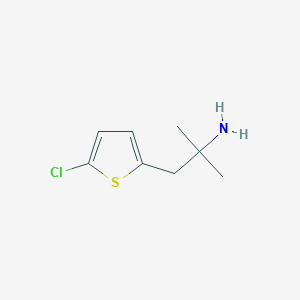

![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
![D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B1508622.png)

